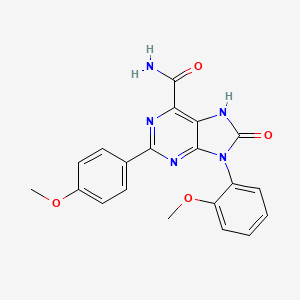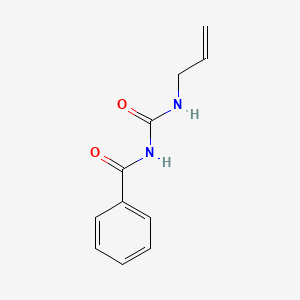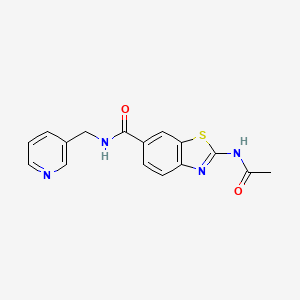![molecular formula C30H28FN5O4 B15106663 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15106663.png)
7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including imino, oxo, and carboxamide groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazatricyclo core, the introduction of the dimethoxyphenyl and fluorophenyl groups, and the final assembly of the carboxamide moiety. Typical reaction conditions may include:
Formation of the triazatricyclo core: This step may involve cyclization reactions using appropriate precursors and catalysts.
Introduction of the dimethoxyphenyl group: This could be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other suitable methods.
Assembly of the carboxamide moiety: This could be accomplished through amide bond formation using coupling reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions for industrial-scale production.
Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the dimethoxyphenyl group may make it susceptible to oxidation reactions.
Reduction: The imino and oxo groups can undergo reduction under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group may yield quinones, while reduction of the imino group could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds:
Biology
Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmacological properties: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Materials science: The compound may have applications in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of biological pathways: The compound could inhibit key pathways involved in disease processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-bromophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C30H28FN5O4 |
|---|---|
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H28FN5O4/c1-18-5-4-13-36-27(18)34-28-23(30(36)38)16-22(29(37)33-17-20-6-9-21(31)10-7-20)26(32)35(28)14-12-19-8-11-24(39-2)25(15-19)40-3/h4-11,13,15-16,32H,12,14,17H2,1-3H3,(H,33,37) |
Clave InChI |
FSBZUACOHHREOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-](/img/structure/B15106582.png)
![[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone](/img/structure/B15106586.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15106596.png)

![4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B15106606.png)
![3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid](/img/structure/B15106621.png)
![N-benzyl-2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B15106637.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate](/img/structure/B15106643.png)



![2-(3-acetyl-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15106673.png)
![(5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15106676.png)
